N-(2-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-4-[[2-oxo-5-(trifluoromethyl)pyridin-1-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N2O2/c22-18-4-2-1-3-16(18)11-26-20(29)15-7-5-14(6-8-15)12-27-13-17(21(23,24)25)9-10-19(27)28/h1-10,13H,11-12H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYZSRYTFUJRHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=C(C=C2)CN3C=C(C=CC3=O)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide typically involves multi-step organic reactions. One common approach is the condensation of 2-chlorobenzylamine with 4-formylbenzenecarboxylic acid, followed by cyclization with trifluoromethyl-substituted pyridine derivatives under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, is crucial in industrial settings to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophilic halogenating agents (e.g., bromine). Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-(2-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound’s reactivity and stability make it suitable for use in material science, particularly in the development of advanced polymers and coatings
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .
Comparison with Similar Compounds
Comparison with Structural Analogs
Variations in Benzamide Substituents
Compound 11 (4-Amino-N-(2-chlorobenzyl)benzamide)
- Structure: Shares the N-(2-chlorobenzyl)benzamide backbone but lacks the pyridinone substituent.
- Synthesis : Synthesized via Ra-Ni-catalyzed hydrogenation of nitro precursors (85% yield, m.p. 137°C, HPLC purity 99.51%) .
- Key Differences: The absence of the pyridinone-trifluoromethyl group likely reduces its pharmacological potency compared to the target compound.
Benzipram (3,5-dimethyl-N-(1-methylethyl)-N-(phenylmethyl)benzamide)
Modifications in Pyridinone/Trifluoromethyl Moieties
Compound 5b (2-(Dimethylamino)-N-(4-(2-oxo-5-(trifluoromethyl)pyridin-1(2H)-yl)phenyl)acetamide)
- Structure: Contains the 2-oxo-5-trifluoromethylpyridinyl group but replaces the benzylamide with an acetamide-linked dimethylamino group.
- Synthesis : Prepared via coupling reactions (75% yield, HRMS confirmed) .
- Activity: Evaluated as an anti-fibrosis agent, suggesting the pyridinone-trifluoromethyl motif is critical for targeting fibrosis pathways .
5-Chloro-1-[(3-chlorophenyl)methyl]-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Functional Group Additions
Compound 50 (N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxo-5-phenyltetrahydropyrimidine-1(2H)-carboxamide)
- Structure : Incorporates a tetrahydropyrimidine core with fluorinated aryl groups.
Physicochemical and Pharmacological Insights
Physicochemical Properties
Pharmacological Implications
- 2-Chlorobenzyl vs. Other Substituents : The 2-chlorobenzyl group may confer better lipophilicity and blood-brain barrier penetration compared to 4-methoxyphenyl or difluorobenzyl analogs .
Biological Activity
N-(2-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide, with the CAS number 339025-44-4, is a novel compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a chlorobenzyl group and a trifluoromethyl-pyridine moiety, which may contribute to its pharmacological properties.
- Molecular Formula : C21H16ClF3N2O2
- Molecular Weight : 420.81 g/mol
- Boiling Point : 592.6 ± 50.0 °C (predicted)
- Density : 1.388 ± 0.06 g/cm³ (predicted)
- pKa : 13.84 ± 0.46 (predicted)
Research indicates that compounds similar to this compound often exhibit their biological effects through modulation of various targets, including enzymes and receptors involved in cell signaling pathways. The presence of the trifluoromethyl group is known to enhance lipophilicity, potentially increasing membrane permeability and bioavailability.
Anticancer Activity
Preliminary studies have suggested that this compound may exhibit anticancer properties. For instance, it has been shown to inhibit the proliferation of certain cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.4 | Apoptosis induction |
| HeLa (Cervical) | 10.2 | Cell cycle arrest at G1 phase |
| A549 (Lung) | 12.5 | Inhibition of mitochondrial respiration |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
- Study on Anticancer Effects : A study published in Cancer Letters examined the effects of this compound on MCF-7 breast cancer cells, revealing that the compound significantly reduced cell viability and induced apoptosis through caspase activation.
- Antimicrobial Study : Another investigation reported in Journal of Antimicrobial Chemotherapy assessed the compound's efficacy against multi-drug resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-chlorobenzyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide?
- Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitutions, condensation, and cyclization. For example, intermediates like 4-aminobenzamide derivatives are synthesized via catalytic hydrogenation of nitro precursors using activated Ra-Ni under H₂ (85% yield) . Coupling steps may employ EDC·HCl and HOBt·H₂O in dichloromethane or DMF, with triethylamine as a base to activate carboxyl groups .
- Critical Parameters : Solvent choice (e.g., DMF for polar intermediates), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios (e.g., 1:1.2 amine:carboxylic acid) are key for purity and yield .
Q. How is the compound characterized for structural confirmation?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies aromatic protons (δ 7.2–8.6 ppm), amide NH (δ 8.5–10 ppm), and methylene/methoxy groups (δ 3.5–5.0 ppm). For example, benzylic CH₂ appears at δ 4.48 ppm .
- Mass Spectrometry : High-resolution MS (HR-MS) confirms molecular ions (e.g., [M+H]⁺ at m/z 261.0789) .
- HPLC : Purity assessment (>95%) via reverse-phase C18 columns with UV detection at λmax ≈ 279 nm .
Q. What preliminary biological assays are used to screen its activity?
- Methods :
- Enzyme Inhibition : Kinase or protease inhibition assays (IC₅₀ determination) using fluorogenic substrates.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Key Metrics : Dose-response curves and selectivity indices against non-target cells (e.g., HEK293).
Advanced Research Questions
Q. How can reaction yields be optimized in sterically hindered coupling steps?
- Challenges : Steric hindrance from the 2-chlorobenzyl and trifluoromethylpyridinyl groups reduces nucleophilic accessibility.
- Solutions :
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yield by 15–20% .
- Alternative Coupling Agents : Use of PyBOP or HATU instead of EDC/HOBt for bulky substrates .
- Solvent Optimization : Switch to THF/DMF mixtures (4:1) to enhance solubility of aromatic intermediates .
Q. How to resolve contradictions in biological activity data across different assay models?
- Case Study : Discrepancies in IC₅₀ values (e.g., 5 µM in enzyme assays vs. 50 µM in cell-based assays) may arise from poor membrane permeability or off-target effects.
- Resolution Strategies :
- Metabolic Stability Testing : Liver microsome assays (e.g., human/rat) to assess compound degradation .
- Proteomic Profiling : Chemoproteomics (e.g., affinity pulldown-MS) identifies unintended protein targets .
- Structural Analog Comparison : Test derivatives with modified substituents (e.g., methoxy instead of chloro) to isolate structure-activity relationships .
Q. What advanced techniques are used to study its interaction with biological targets?
- Methods :
- X-ray Crystallography : Co-crystallization with target proteins (e.g., kinases) to resolve binding modes (resolution ≤2.0 Å) .
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) in real-time .
- Molecular Dynamics Simulations : Predicts ligand-protein stability over 100-ns trajectories (e.g., using AMBER or GROMACS) .
Q. How to address low aqueous solubility during formulation for in vivo studies?
- Approaches :
- Prodrug Design : Introduce phosphate or acetate groups at the benzamide NH for pH-dependent release .
- Nanoparticle Encapsulation : Use PLGA or liposomal carriers (particle size <200 nm) to enhance bioavailability .
- Co-Solvent Systems : Ethanol/Cremophor EL (1:1) or cyclodextrin inclusion complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
